

A Technical Guide to the Elemental Composition and Purity Analysis of Strontium Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium sulfide*

Cat. No.: *B047521*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium sulfide (SrS), an inorganic compound with significant applications ranging from luminescent materials to potential roles in drug delivery, demands rigorous characterization to ensure its suitability for advanced applications.[1][2][3] The purity and elemental composition of SrS directly influence its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the elemental composition of **strontium sulfide**, details common impurities, and presents in-depth experimental protocols for its purity analysis using key analytical techniques. Methodologies for X-ray Diffraction (XRD), X-ray Fluorescence (XRF), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are detailed to provide a framework for robust quality control. Furthermore, this guide explores the biological relevance of SrS through its hydrolysis product, hydrogen sulfide (H₂S), a critical signaling molecule, and illustrates this pathway.

Elemental Composition of Strontium Sulfide

Strontium sulfide is a binary compound formed from strontium and sulfur.[4] The theoretical elemental composition, based on its molar mass of approximately 119.69 g/mol, is a fundamental characteristic used as a baseline for analysis.[5][6]

Element	Symbol	Atomic Weight	Molar Mass (g/mol)	Mass Percent (%)
Strontium	Sr	87.62	87.62	73.21% [5] [7]
Sulfur	S	32.07	32.07	26.79% [5] [7]
Total	SrS	119.69	100.00%	

Table 1:
Theoretical
Elemental
Composition of
Strontium
Sulfide.

Purity and Common Impurities

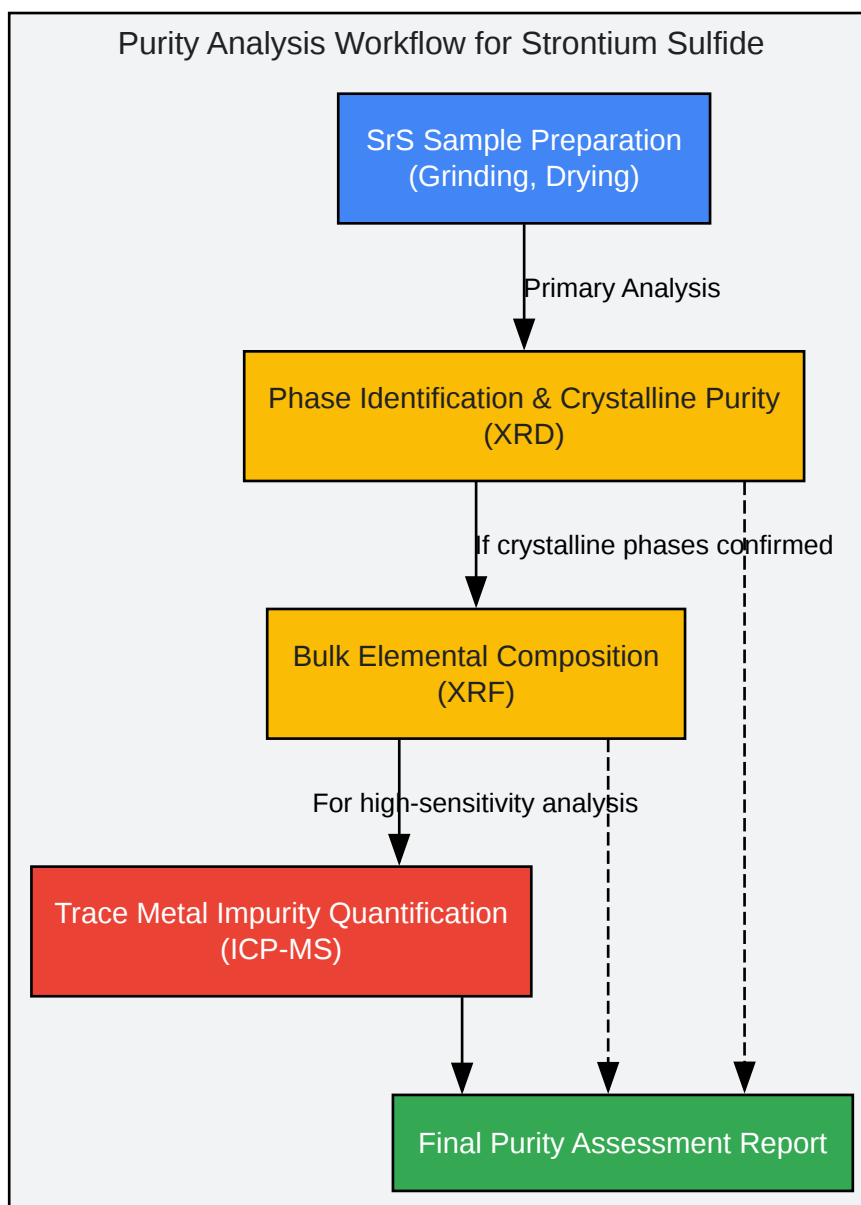
The purity of **strontium sulfide** is critical for its application, especially in research and pharmaceutical contexts. Commercial grades typically specify a minimum purity of 98.5%, while higher purity grades (e.g., 99.9%) are also available.[\[1\]](#)[\[8\]](#) Impurities can be introduced from raw materials, such as the strontium ore celestite (strontium sulfate), or during the synthesis process.[\[9\]](#)[\[10\]](#)

Impurity	Chemical Formula / Symbol	Typical Maximum Limit (%)	Common Source
Calcium	Ca	0.3%	Co-occurrence in celestite ore[8][10]
Barium	Ba	0.2%	Co-occurrence in celestite ore[8][10]
Iron	Fe	0.01%	Raw materials, processing equipment[8]
Heavy Metals	(e.g., Pb, As)	0.005%	Raw materials[8]
Strontium Sulfate	SrSO ₄	Variable	Incomplete reduction of celestite[9][10]
Strontium Carbonate	SrCO ₃	Variable	Reaction with CO ₂ in moist air[8]
Strontium Hydroxide	Sr(OH) ₂	Variable	Hydrolysis from exposure to moisture[8][9]

Table 2: Common Impurities in Commercial Strontium Sulfide.[8]

Analytical Workflow for Purity Assessment

A multi-technique approach is essential for the comprehensive purity analysis of **strontium sulfide**. The following workflow outlines a logical sequence for characterizing a sample, starting with structural identification and moving towards elemental and trace impurity analysis.



[Click to download full resolution via product page](#)

A logical workflow for the comprehensive purity analysis of SrS.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in the characterization of **strontium sulfide**.

X-ray Diffraction (XRD) for Phase Identification

XRD is a powerful non-destructive technique used to identify the crystalline phases present in a material. It is essential for confirming the formation of the SrS crystal structure (typically rock salt, cF8) and for detecting crystalline impurities like SrSO_4 or SrCO_3 .^{[8][11]}

Objective: To identify the crystalline structure of **strontium sulfide** and detect any crystalline impurity phases.

Methodology:

- Sample Preparation:
 - Finely grind approximately 100-200 mg of the **strontium sulfide** sample into a homogenous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
 - Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge to prevent errors in peak positions.
- Instrumentation:
 - Utilize a standard powder X-ray diffractometer equipped with a Cu $K\alpha$ radiation source ($\lambda = 1.5406 \text{ \AA}$).
- Data Acquisition:
 - Place the sample holder into the diffractometer.
 - Set the instrument to scan over a 2θ range of 10° to 80° .
 - Use a step size of 0.02° and a scan speed or counting time per step appropriate to achieve good signal-to-noise ratio (e.g., 1-2 seconds per step).
- Data Analysis:
 - Process the raw data to obtain a plot of intensity versus 2θ .
 - Compare the experimental diffraction pattern with a standard reference pattern for **strontium sulfide** from a database (e.g., JCPDS PDF# 00-006-0518).

- Identify peaks corresponding to SrS and any additional peaks that may indicate the presence of impurities like SrSO_4 , SrCO_3 , or unreacted starting materials.[10][11]

X-ray Fluorescence (XRF) for Elemental Analysis

XRF is used for the bulk chemical analysis of major and trace elements. It is a relatively non-destructive technique well-suited for quantifying the primary elemental composition (Sr, S) and detecting heavier elemental impurities.[12][13]

Objective: To determine the bulk elemental composition of the sample and quantify major and minor elemental constituents.

Methodology:

- Sample Preparation:
 - For pressed powder analysis, grind about 1-5 grams of the SrS sample to a fine powder ($<75\text{ }\mu\text{m}$).
 - Mix the powder with a binder (e.g., wax binder) and press it into a pellet using a hydraulic press at approximately 10-20 tons of pressure.
 - Alternatively, for fusion bead analysis (to eliminate particle size and matrix effects), mix a precise weight of the sample with a lithium borate flux (e.g., $\text{Li}_2\text{B}_4\text{O}_7/\text{LiBO}_2$) in a platinum crucible. Heat the mixture to $\sim 1000\text{-}1100\text{ }^\circ\text{C}$ until a homogenous molten bead is formed, then cool to create a stable glass disk.
- Instrumentation:
 - Use a wavelength-dispersive XRF (WD-XRF) or energy-dispersive XRF (ED-XRF) spectrometer. WD-XRF generally offers higher resolution and lower detection limits.[14]
- Data Acquisition:
 - Place the prepared sample (pellet or bead) into the spectrometer.
 - Excite the sample with an X-ray beam from a source tube (e.g., Rhodium).

- Measure the intensity of the characteristic fluorescent X-rays emitted by each element.
- Data Analysis:
 - Use instrument software to convert X-ray intensities into elemental concentrations. This is typically done by comparing the sample's spectra to calibration curves generated from certified reference materials with similar matrices.
 - Quantify the weight percent of Strontium and Sulfur and screen for other elements such as Ca, Ba, and Fe.[\[13\]](#)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is an extremely sensitive technique capable of detecting metallic and some non-metallic impurities at trace (ppm) to ultra-trace (ppb) levels. It is the preferred method for quantifying low-level contaminants that could be critical in pharmaceutical or high-purity applications.[\[10\]](#)[\[15\]](#)

Objective: To accurately quantify trace and ultra-trace metallic impurities.

Methodology:

- Sample Preparation (Acid Digestion):
 - Accurately weigh a small amount of the SrS sample (e.g., 50-100 mg) into a clean, acid-washed digestion vessel.
 - Caution: SrS reacts with acid to produce toxic H₂S gas. This procedure must be performed in a well-ventilated fume hood.
 - Slowly add a mixture of high-purity trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl) to dissolve the sample. Gentle heating on a hot plate may be required to facilitate complete digestion.
 - Once digested, dilute the sample to a final volume (e.g., 50 or 100 mL) with deionized water to bring the acid concentration to ~2-5%. The final strontium concentration should

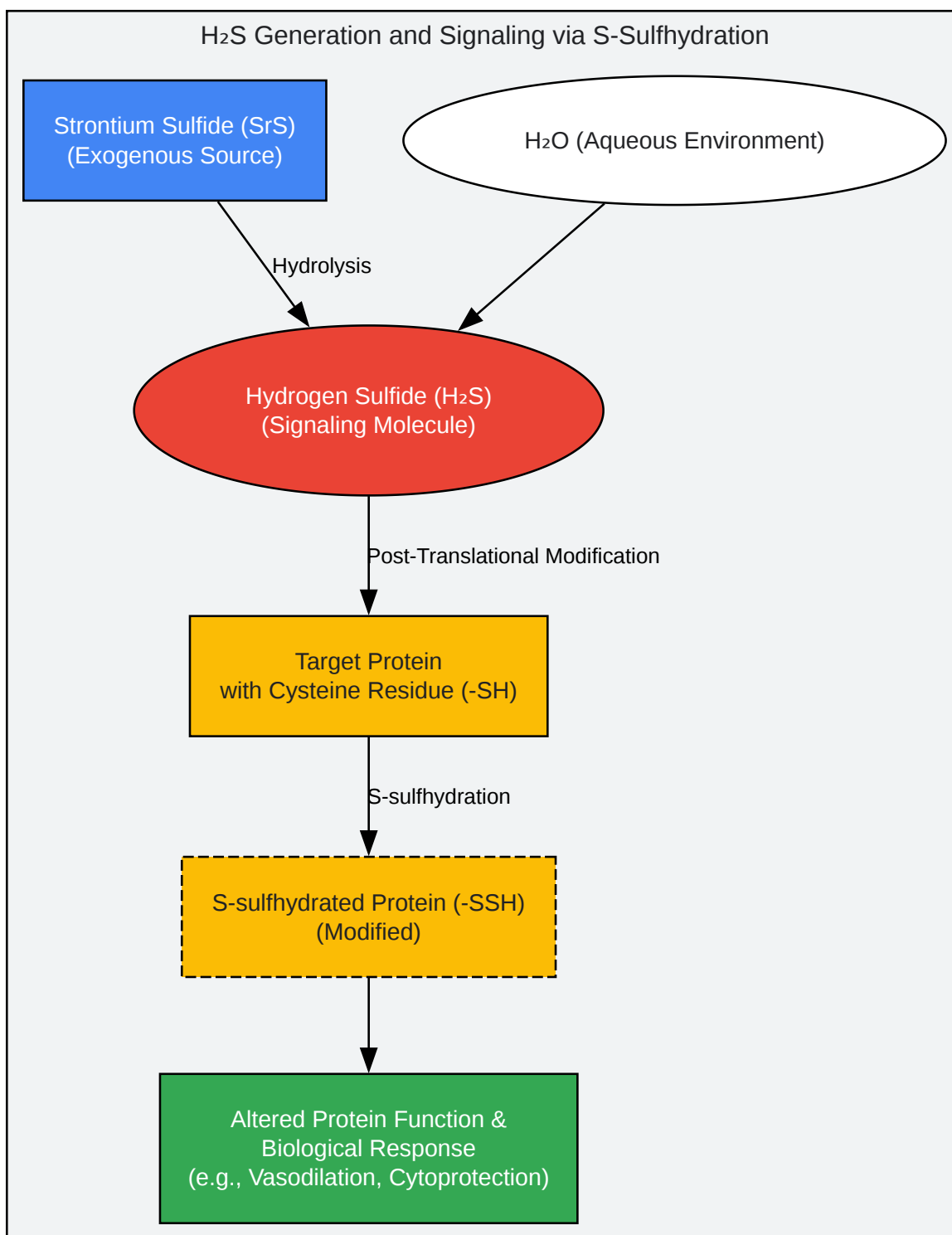
be low enough to avoid matrix suppression effects.

- Instrumentation:
 - Utilize an ICP-MS instrument. A collision/reaction cell (CRC) or dynamic reaction cell (DRC) is recommended to mitigate polyatomic interferences.[\[16\]](#)
- Data Acquisition:
 - Prepare a series of calibration standards from certified stock solutions for the elements of interest (e.g., Ca, Ba, Fe, Pb). The standards should be matrix-matched to the samples (i.e., contain a similar acid concentration).
 - Introduce the blank, standards, and prepared samples into the ICP-MS via a nebulizer and spray chamber. The argon plasma atomizes and ionizes the elements.
 - The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures their abundance. Monitor specific isotopes for each element, avoiding known isobaric interferences where possible.[\[17\]](#)
- Data Analysis:
 - Generate calibration curves by plotting the measured intensity versus the concentration for each standard.
 - Use the calibration curves to calculate the concentration of each impurity element in the sample solutions.
 - Calculate the final concentration of impurities in the original solid sample, accounting for the initial mass and dilution factor.

Biological Relevance: The Hydrogen Sulfide Signaling Pathway

While **strontium sulfide** itself is not directly involved in known signaling pathways, its rapid hydrolysis in aqueous environments produces hydrogen sulfide (H_2S).[\[8\]](#)[\[9\]](#) H_2S is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon

monoxide (CO), playing crucial roles in cardiovascular, nervous, and immune systems.[18][19] One of its primary signaling mechanisms is protein S-sulfhydration, a post-translational modification of cysteine residues.[20]



[Click to download full resolution via product page](#)

H₂S generation from SrS and its signaling via protein S-sulfhydration.

This pathway is of significant interest to drug development professionals. Compounds that can deliver H₂S in a controlled manner are being explored for therapeutic applications. The purity of an H₂S donor like SrS is paramount, as metallic or other impurities could have unintended toxicological effects or interfere with the desired biological activity.^[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1314-96-1: Strontium sulfide | CymitQuimica [cymitquimica.com]
- 2. bocsci.com [bocsci.com]
- 3. heegermaterials.com [heegermaterials.com]
- 4. quora.com [quora.com]
- 5. WebElements Periodic Table » Strontium » strontium sulphide [winter.group.shef.ac.uk]
- 6. scbt.com [scbt.com]
- 7. webqc.org [webqc.org]
- 8. webqc.org [webqc.org]
- 9. Strontium sulfide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. X-Ray Fluorescence (XRF) [serc.carleton.edu]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. osti.gov [osti.gov]
- 15. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strontium isotopic analysis of environmental microsamples by inductively coupled plasma – tandem mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfur signaling pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]
- To cite this document: BenchChem. [A Technical Guide to the Elemental Composition and Purity Analysis of Strontium Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047521#strontium-sulfide-elemental-composition-and-purity-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com